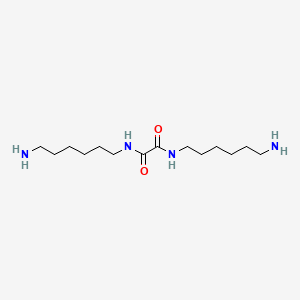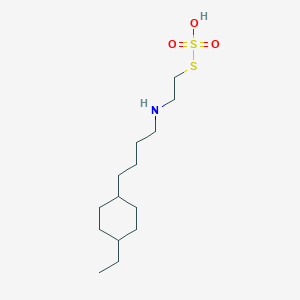
Ethanediamide, N,N'-bis(6-aminohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanediamide, N,N’-bis(6-aminohexyl)-: is a chemical compound with the molecular formula C18H42N4. It is also known by its IUPAC name, N,N’-Bis(6-aminohexyl)-1,6-hexanediamine. This compound is characterized by the presence of two aminohexyl groups attached to a hexanediamine backbone. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethanediamide, N,N’-bis(6-aminohexyl)- can be synthesized through a series of chemical reactions involving hexanediamine and aminohexyl groups. One common method involves the reaction of 1,6-hexanediamine with 6-aminohexylamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Ethanediamide, N,N’-bis(6-aminohexyl)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanediamide, N,N’-bis(6-aminohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction may produce simpler amines.
Applications De Recherche Scientifique
Chemistry: Ethanediamide, N,N’-bis(6-aminohexyl)- is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of polymers, resins, and other specialty chemicals.
Biology: In biological research, this compound is used as a cross-linking agent for proteins and nucleic acids. It helps in the study of protein-protein interactions and the stabilization of biomolecular structures.
Medicine: The compound has potential applications in drug delivery systems and as a component in the formulation of pharmaceuticals. It may also be used in the development of diagnostic agents and therapeutic compounds.
Industry: Ethanediamide, N,N’-bis(6-aminohexyl)- finds applications in the production of coatings, adhesives, and sealants. It is also used in the manufacture of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethanediamide, N,N’-bis(6-aminohexyl)- involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form covalent bonds with amino acid residues in proteins, leading to cross-linking and stabilization of protein structures. In nucleic acids, it can interact with phosphate groups, affecting the overall conformation and stability of DNA and RNA molecules.
Comparaison Avec Des Composés Similaires
Bis(hexamethylene)triamine: This compound has a similar structure but contains an additional amino group, making it a triamine.
Tris(2-aminoethyl)amine: This compound has three aminoethyl groups attached to a central nitrogen atom, making it a triamine with different properties.
Diethylenetriamine: This compound contains two ethylene groups and three amino groups, giving it distinct chemical and physical properties.
Uniqueness: Ethanediamide, N,N’-bis(6-aminohexyl)- is unique due to its specific arrangement of aminohexyl groups and hexanediamine backbone. This structure imparts unique chemical reactivity and properties, making it suitable for a wide range of applications in various fields.
Propriétés
Numéro CAS |
20441-49-0 |
|---|---|
Formule moléculaire |
C14H30N4O2 |
Poids moléculaire |
286.41 g/mol |
Nom IUPAC |
N,N'-bis(6-aminohexyl)oxamide |
InChI |
InChI=1S/C14H30N4O2/c15-9-5-1-3-7-11-17-13(19)14(20)18-12-8-4-2-6-10-16/h1-12,15-16H2,(H,17,19)(H,18,20) |
Clé InChI |
DGFFYTRLMXPOQA-UHFFFAOYSA-N |
SMILES canonique |
C(CCCNC(=O)C(=O)NCCCCCCN)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)


![N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine](/img/structure/B14710845.png)
![3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one;pyridine](/img/structure/B14710849.png)
![[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14710859.png)



